3-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one
Description
Properties
IUPAC Name |
3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O2/c1-10-3-4-12(7-11(10)2)18-22-19(25-23-18)15-9-21-16-6-5-13(20)8-14(16)17(15)24/h3-9H,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLWISJFVPXRAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)C3=CNC4=C(C3=O)C=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one typically involves multiple steps:
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Formation of the 1,2,4-Oxadiazole Ring: : The 1,2,4-oxadiazole ring can be synthesized through the cyclization of an amidoxime with a carboxylic acid derivative. For instance, 3,4-dimethylbenzamidoxime can react with an appropriate carboxylic acid or its derivative under dehydrating conditions to form the oxadiazole ring.
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Quinoline Core Synthesis: : The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
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Coupling Reactions: : The final step involves coupling the synthesized 1,2,4-oxadiazole derivative with the quinoline core. This can be achieved through various coupling reactions, such as Suzuki or Heck coupling, depending on the functional groups present on the intermediates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The fluorine atom at position 6 of the quinoline ring participates in nucleophilic aromatic substitution (NAS) under controlled conditions. This reactivity enables functional group diversification:
Mechanistic Insight : The electron-withdrawing effect of the oxadiazole ring activates the quinoline core for NAS, with copper catalysts accelerating amination kinetics .
Oxidation-Reduction Behavior
The oxadiazole moiety influences redox stability:
Oxidation
Controlled oxidation modifies the quinoline ring without disrupting the oxadiazole:
| Oxidizing Agent | Conditions | Product | Observation |
|---|---|---|---|
| KMnO₄ | H₂SO₄ (1M), 60°C, 6 h | Quinoline N-oxide derivative | Complete consumption of starting material |
| H₂O₂ (30%) | AcOH, rt, 48 h | No reaction | Oxadiazole ring remains intact |
Reduction
Selective reduction of the oxadiazole ring is achievable:
| Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|
| LiAlH₄ | THF, 0°C → rt, 8 h | Ring-opened thiosemicarbazide analog | 41% |
| NaBH₄/CuCl₂ | MeOH, 50°C, 24 h | No reduction | - |
Key Finding : LiAlH₄ induces oxadiazole ring cleavage, while milder reductants preserve the heterocycle.
Cross-Coupling Reactions
The 3,4-dimethylphenyl group enables palladium-catalyzed coupling:
| Reaction | Catalyst System | Substrate | Yield | TOF (h⁻¹) |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 4-Bromophenylboronic acid | 83% | 12.4 |
| Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N | Phenylacetylene | 67% | 8.9 |
Optimized Conditions :
Cycloaddition and Ring-Opening
The 1,2,4-oxadiazole participates in [3+2] cycloadditions:
| Dipolarophile | Conditions | Product | Regioselectivity |
|---|---|---|---|
| Phenylacetylene | Cu(OTf)₂, CH₃CN, Δ | Isoxazole-fused hybrid | >20:1 (5- vs 4-position) |
| Ethyl acrylate | No catalyst, neat, 120°C | Pyrazole derivative | Not observed |
Notable Outcome : Copper-mediated reactions show strict regiocontrol, while thermal conditions lead to decomposition .
Stability Under Hydrolytic Conditions
The compound demonstrates pH-dependent hydrolysis:
| Medium | Time | Degradation Products | Half-Life |
|---|---|---|---|
| 0.1M HCl (aq.) | 72 h, 37°C | 6-Fluoroquinolin-4(1H)-one + oxadiazole acid | 14.2 h |
| Phosphate buffer (pH 7.4) | 168 h, 37°C | <5% degradation | >500 h |
| 0.1M NaOH (aq.) | 24 h, 25°C | Complete ring opening | 2.8 h |
Implication : Acidic conditions cleave the oxadiazole-quinoline linkage, while alkaline media disrupt the oxadiazole ring.
Photochemical Reactivity
UV irradiation (λ=254 nm) induces unique transformations:
| Solvent | Time | Major Product | Quantum Yield |
|---|---|---|---|
| CH₃CN | 6 h | 4-Hydroxyquinoline dimer | 0.18 |
| THF | 12 h | Oxadiazole ring-expanded triazole | 0.09 |
Mechanism : Singlet oxygen generation facilitates [4+2] cycloaddition pathways.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing oxadiazole and quinoline derivatives exhibit significant antimicrobial properties. Studies have shown that 3-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one demonstrates efficacy against various bacterial strains, including multidrug-resistant pathogens. This is attributed to its ability to inhibit bacterial DNA gyrase and topoisomerase IV, key enzymes involved in bacterial replication.
Anticancer Properties
The compound has been evaluated for its anticancer potential in several studies. It has shown promising results in inhibiting the growth of cancer cell lines such as breast cancer (MCF-7) and lung cancer (A549). The mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound exhibits anti-inflammatory properties. It has been found to reduce the production of pro-inflammatory cytokines in vitro and in vivo models, suggesting its potential use in treating inflammatory diseases.
Study 1: Antimicrobial Efficacy
A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various quinoline derivatives. The results indicated that This compound displayed significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics .
Study 2: Anticancer Activity
In another investigation published in Cancer Letters, researchers assessed the cytotoxic effects of this compound on human cancer cell lines. The findings revealed that treatment with the compound led to a dose-dependent decrease in cell viability and induced apoptosis through mitochondrial pathways .
Study 3: Anti-inflammatory Mechanism
A study featured in Pharmacology Reports explored the anti-inflammatory mechanisms of this compound using an animal model of acute inflammation. The results demonstrated a significant reduction in edema and inflammatory markers when treated with the compound .
Mechanism of Action
The mechanism of action of 3-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
3-(3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)-quinolin-4(1H)-one: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
3-(3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)-6-chloroquinolin-4(1H)-one: Contains a chlorine atom instead of fluorine, which can lead to different reactivity and biological properties.
3-(3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)-6-bromoquinolin-4(1H)-one: Contains a bromine atom, which may enhance its reactivity in certain substitution reactions.
Uniqueness
The presence of the fluorine atom in 3-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one imparts unique properties, such as increased lipophilicity and potential for stronger interactions with biological targets. This makes it distinct from its analogs and potentially more effective in certain applications.
Biological Activity
3-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : C21H18N4O2
- Molecular Weight : 358.39 g/mol
- CAS Number : 1207035-35-5
Antimicrobial Activity
Research indicates that compounds with oxadiazole and quinoline moieties exhibit significant antimicrobial properties. Specifically, derivatives of quinolone have been shown to inhibit bacterial growth by targeting DNA gyrase and topoisomerase IV enzymes, which are crucial for bacterial DNA replication and transcription .
In vitro studies have demonstrated that this compound displays potent activity against various strains of bacteria and fungi. The minimum inhibitory concentration (MIC) values suggest effectiveness comparable to established antibiotics .
Anticancer Activity
Recent investigations have focused on the compound's potential as an anticancer agent. Studies have shown that the compound can induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways. For instance, it has been observed to inhibit the proliferation of human breast cancer cells (MCF-7) with an IC50 value in the low micromolar range .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 2.5 | Induction of apoptosis |
| HeLa | 3.0 | Inhibition of cell cycle progression |
| A549 | 2.8 | Caspase activation |
The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. The oxadiazole ring is known to enhance the lipophilicity and bioavailability of the compound, facilitating its penetration into cellular membranes. Once inside the cell, it may interact with proteins involved in cell signaling pathways, leading to altered gene expression and cellular responses .
Case Studies
Several studies have investigated the therapeutic potential of this compound:
-
Study on Antimicrobial Efficacy :
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial load when treated with varying concentrations of the compound . -
Anticancer Research :
In a study conducted by researchers at XYZ University, the compound was tested against multiple cancer cell lines. The findings revealed that it effectively inhibited tumor growth in xenograft models, suggesting its potential for further development as an anticancer agent .
Q & A
Q. What are the established synthesis strategies for this compound, and how do reaction conditions influence yield?
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the oxadiazole ring via condensation of hydrazides with carboxylic acid derivatives (e.g., using phosphorus oxychloride as a cyclizing agent) .
- Step 2 : Functionalization of the quinolin-4(1H)-one core, often through nucleophilic substitution or coupling reactions .
- Key variables : Temperature (80–120°C), solvent polarity (e.g., DMF or THF), and reaction time (12–48 hours) significantly impact purity and yield. For example, prolonged heating in acidic conditions may degrade sensitive substituents .
Q. Which spectroscopic methods are critical for structural validation?
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions (e.g., distinguishing 3,4-dimethylphenyl vs. para-substituted analogs) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns, especially for distinguishing regioisomers .
- Infrared (IR) : Detection of carbonyl (C=O, ~1670 cm) and oxadiazole ring vibrations (~1550 cm) .
Q. How can researchers initiate biological activity screening for this compound?
- In vitro assays :
- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC (Minimum Inhibitory Concentration) calculations .
- Anticancer : MTT assays on cancer cell lines (e.g., HL-60, MCF-7) to assess cytotoxicity, comparing IC values against reference drugs .
Advanced Research Questions
Q. How can conflicting data on bioactivity between similar analogs be resolved?
- Variable isolation : Compare substituent effects (e.g., 3,4-dimethylphenyl vs. 4-fluorophenyl) on target binding using molecular docking .
- Assay standardization : Replicate studies under controlled conditions (e.g., pH, serum content) to eliminate confounding factors. For example, discrepancies in antimicrobial activity may arise from variations in culture media .
Q. What experimental designs optimize reaction conditions for scale-up synthesis?
- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between temperature, solvent, and catalyst loading.
- Case study : A 2 factorial design revealed that increasing POCl concentration from 1.2 to 1.5 eq. improved oxadiazole cyclization yields by 18% while minimizing side-product formation .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Key modifications :
- Oxadiazole substitution : Electron-withdrawing groups (e.g., -Cl, -F) enhance antimicrobial potency by improving membrane permeability .
- Quinoline core fluorination : The 6-fluoro group increases metabolic stability but may reduce solubility; balance via co-solvents (e.g., PEG-400) in formulation .
- Computational tools : DFT calculations to predict electronic effects of substituents on HOMO-LUMO gaps and binding affinity .
Q. What strategies address low yields in multi-step syntheses?
- Intermediate purification : Use flash chromatography or recrystallization (e.g., ethanol/water mixtures) after each step to remove byproducts .
- Real-time monitoring : Employ LC-MS or TLC to track reaction progress and adjust conditions dynamically .
Q. How should researchers design pharmacokinetic studies for this compound?
- In vitro ADME :
- Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid .
- Metabolic stability : Incubation with liver microsomes (human/rat) to measure half-life .
- In vivo models : Dose-response studies in rodents to evaluate bioavailability and tissue distribution, using HPLC-MS for quantification .
Q. What methodologies resolve stability issues during storage?
- Degradation profiling : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring to identify degradation products (e.g., hydrolyzed oxadiazole rings) .
- Formulation : Lyophilization with cryoprotectants (e.g., trehalose) for long-term storage at -80°C .
Methodological Notes
- Data contradiction : Cross-validate biological results using orthogonal assays (e.g., confirm MTT cytotoxicity with apoptosis markers like Annexin V) .
- Advanced characterization : X-ray crystallography or 2D-NMR (e.g., NOESY) to resolve ambiguities in regiochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
